molecular formula C15H23NO4 B2595881 3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid CAS No. 1009549-80-7

3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid

Número de catálogo: B2595881
Número CAS: 1009549-80-7
Peso molecular: 281.352
Clave InChI: NVJSVRZFMALLFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of 3-Azabicyclo[3.2.1]octane Research

The 3-azabicyclo[3.2.1]octane scaffold has been a cornerstone of heterocyclic chemistry since its structural elucidation in the mid-20th century. Early investigations focused on its stereochemical complexity and synthetic accessibility. Key milestones include:

Year Key Development Researchers/Contributors Significance
1966 Mass spectral analysis of 3-azabicyclo[3.2.1]octane derivatives ACS Journal of Organic Chemistry Established fragmentation patterns for structural elucidation.
2002 Systematic studies on bicyclic azaheterocycles ACS Publications Highlighted synthetic challenges and reactivity trends.
2023 Radical cyclization strategies for indole-fused azabicyclo[3.3.1]nonane derivatives RSC Organic Biomolecular Chemistry Demonstrated novel synthetic pathways for complex bicyclic systems.

The evolution of synthetic methodologies, including radical cyclization and transition-metal catalysis, has expanded access to this scaffold.

Significance in Heterocyclic Chemistry

The 3-azabicyclo[3.2.1]octane core is prized for its versatility in drug discovery and catalysis. Its rigid bicyclic structure enables precise spatial arrangement of functional groups, critical for targeting biological receptors. Key applications include:

  • Pharmaceutical Intermediates : Used in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which modulate inflammatory pathways.
  • Catalytic Systems : N-heterocyclic carbene (NHC) ligands derived from azabicyclic frameworks enhance transition-metal catalysis.
  • Natural Product Synthesis : Found in tropane alkaloids (e.g., hyoscyamine, scopolamine), which exhibit

Propiedades

IUPAC Name

3-methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-8(2)10(12(18)19)16-11(17)9-6-7-15(5,13(16)20)14(9,3)4/h8-10H,6-7H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJSVRZFMALLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2CCC(C1=O)(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. This is followed by functional group modifications to introduce the methyl and butyric acid moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticoagulant Development
Research has highlighted the potential of compounds similar to 3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid as inhibitors of blood coagulation factor XIIa. This factor is an emerging target for developing novel anticoagulants due to its role in the initiation of the coagulation cascade. Inhibitors that mimic structural features of this compound may exhibit significant therapeutic properties in preventing thrombosis and related disorders .

Synthesis of Chiral Compounds
The compound has been explored for its utility in synthesizing enantiomerically pure derivatives through asymmetric synthesis methodologies. Its structure allows for kinetic resolution processes that yield high enantiomeric excesses, making it valuable in producing pharmaceuticals where chirality is crucial for efficacy and safety .

Synthetic Methodologies

Decarboxylative Reactions
The compound's carboxylic acid functionality can be leveraged in decarboxylative halogenation reactions to synthesize halogenated organic compounds. Such transformations are essential for generating intermediates used in various chemical syntheses and have been documented to yield significant results with polyhalogenated products .

Biocatalytic Methods
Biocatalytic approaches utilizing engineered enzymes have been developed to synthesize derivatives of this compound efficiently. These methods are attractive alternatives to traditional chemical synthesis due to their mild reaction conditions and high selectivity .

Biochemical Studies

Enzyme Inhibition Studies
The structure of this compound makes it a candidate for studying enzyme inhibition mechanisms. Investigations into how this compound interacts with specific enzymes can provide insights into its biological activity and potential therapeutic applications.

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
Medicinal ChemistryAnticoagulant DevelopmentPotential as a factor XIIa inhibitor
Synthetic MethodologiesAsymmetric SynthesisHigh enantiomeric excess achieved using biocatalysis
Biochemical StudiesEnzyme Inhibition StudiesInsights into interaction mechanisms with target enzymes

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Azabicyclo[3.2.1]octane Cores

A. Hydrazinecarbodithioic Acid Derivatives ()
  • Example Compound: Hydrazinecarbodithioic acid, [(3-methoxyphenyl)methylene]-, (1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl ester, (1R) Key Differences: Replaces the butyric acid group with a hydrazinecarbodithioic ester. Used in organic synthesis for coordination chemistry applications .
B. Bicyclo[3.2.1]octane-3-carboxamide Derivatives ()
  • Example Compound: Bicyclo[3.2.1]octane-3-carboxamide,1,8,8-trimethyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl] Key Differences: Substitutes the butyric acid with a trifluoromethylphenyl carboxamide. Implications: Increased metabolic stability and bioavailability due to the electron-withdrawing CF₃ group. Potential applications in drug discovery targeting enzyme inhibition .
C. Tropisetron Hydrochloride ()
  • Example Compound : (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate hydrochloride
    • Key Differences : Replaces the butyric acid with an indole-carboxylate ester.
    • Implications : Approved as a serotonin 5-HT₃ receptor antagonist for antiemetic therapy. Demonstrates the pharmacological relevance of azabicyclo[3.2.1]octane scaffolds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Hydrazinecarbodithioic Ester () Trifluoromethylphenyl Carboxamide () Tropisetron HCl ()
Molecular Formula C₁₅H₂₃NO₅ (estimated from structure) C₁₅H₂₃N₃O₂S₂ C₁₉H₂₀F₃NO₃ C₁₇H₂₀N₂O₂·HCl
Molecular Weight ~305.35 g/mol 365.49 g/mol 367.36 g/mol 320.81 g/mol
Water Solubility Low (carboxylic acid may enhance solubility at physiological pH) Very low (lipophilic ester) Moderate (amide and CF₃ groups) High (ionized hydrochloride salt)
Biological Activity Limited data; potential intermediate in drug synthesis Metal chelation/organocatalysis Enzyme inhibition (e.g., kinase targets) 5-HT₃ receptor antagonism

Stability and Impurity Profiles

  • The target compound’s stability is influenced by the labile dioxo group, which may degrade under acidic conditions. Similar bicyclic compounds, such as acetazolamide derivatives, exhibit sensitivity to hydrolysis () .
  • Impurity analysis for related compounds highlights the presence of epimers (e.g., in ), suggesting chiral resolution challenges during synthesis .

Actividad Biológica

3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid is a compound with significant potential in biological research and therapeutic applications. Its unique structure features a bicyclic system that contributes to its biological activities, particularly in the context of proteomics and potential therapeutic uses.

This compound has the molecular formula C15H23NO4C_{15}H_{23}NO_4 and a molecular weight of approximately 281.35 g/mol. The compound's structure includes a bicyclic framework that is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways, including those involved in cell signaling and metabolic processes. The presence of the dioxo group suggests potential interactions with nucleophiles in biological systems, which could affect enzyme activity or receptor binding.

Inhibition Studies

In vitro studies have shown that this compound exhibits inhibitory effects on specific enzymes and pathways. For instance, related compounds have demonstrated inhibition of the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests that this compound may also possess similar inhibitory properties.

Study on Enzyme Inhibition

A study evaluated the effects of various derivatives on the T3SS activity in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. Compounds were screened for their ability to inhibit CPG2 secretion, with notable results indicating that certain structural modifications enhanced inhibitory potency .

Proteomics Applications

In proteomics research, this compound has been utilized as a building block for synthesizing more complex molecules aimed at probing protein interactions and functions . Its unique structure allows it to serve as a versatile tool in biochemical assays.

Data Table: Biological Activity Overview

Activity Effect Reference
T3SS InhibitionSignificant reduction in virulence
Enzyme InteractionPotential enzyme inhibition
Proteomics ResearchBuilding block for complex synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid, and how can intermediates be optimized?

  • Methodology :

  • Utilize heterocyclic condensation strategies, such as reacting bicyclo[3.2.1]octane precursors with methyl-substituted acetic acid derivatives under reflux conditions in aprotic solvents (e.g., 1,4-dioxane).
  • Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate stereoisomers, as noted in analogous bicyclic systems .
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization at 254 nm.

Q. How should researchers characterize the bicyclo[3.2.1]octane core structure in this compound?

  • Methodology :

  • Spectral Analysis : Use 1^1H-NMR to identify characteristic signals:
  • Bridging methyl groups (δ 1.2–1.5 ppm, singlet for 1,8,8-trimethyl substituents).
  • Dioxo and aza-moieties (δ 4.0–4.5 ppm for carbonyl-adjacent protons).
  • Reference: Similar bicyclic systems show distinct splitting patterns due to constrained ring dynamics .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns.

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology :

  • Test polar aprotic solvents (DMSO, DMF) for solubility.
  • For stability, conduct pH-dependent degradation studies in buffered aqueous solutions (pH 2–9) at 25°C/40°C, monitoring via HPLC-UV at 210–280 nm.
  • Avoid prolonged exposure to acidic conditions due to potential lactam ring hydrolysis, as observed in related bicyclic lactams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., ATP-based viability assays, IC50_{50} determination).
  • Impurity Profiling : Use LC-MS/MS to identify and quantify co-eluting epimers or degradation byproducts, which may explain variability in pharmacological data .
  • Structural Confirmation : Compare X-ray crystallography data (if available) with computational models (DFT) to verify stereochemistry .

Q. What strategies are effective for analyzing metabolic stability and metabolite identification?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by SPE (Oasis HLB cartridges) for metabolite extraction .
  • High-Resolution Mass Spectrometry : Use Q-TOF systems to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Data Analysis : Apply untargeted metabolomics software (e.g., XCMS Online) to map biotransformation pathways.

Q. How can researchers address challenges in chromatographic separation of stereoisomers?

  • Methodology :

  • Column Selection : Use chiral stationary phases (e.g., Chiralpak IG-3) with mobile phases containing 0.1% formic acid in acetonitrile/water.
  • Temperature Gradients : Optimize column temperature (25°C–40°C) to enhance resolution, as minor temperature changes alter epimer elution order in bicyclic systems .
  • Validation : Confirm peak purity using diode-array detection (DAD) to rule out co-elution artifacts.

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.
  • Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to rationalize bioactivity trends.
  • Reference: Validated against experimental IC50_{50} data from enzyme-linked immunosorbent assays (ELISAs) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.